2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol

Description

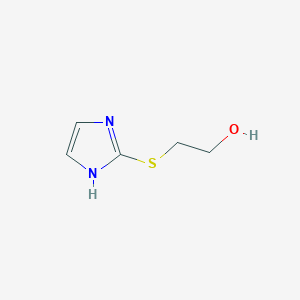

2-(1H-Imidazol-2-ylsulfanyl)ethan-1-ol is a sulfur-containing imidazole derivative characterized by a hydroxyl group (-OH) on the ethanol backbone and a sulfanyl (-S-) group bridging the imidazole ring at the 2-position.

Properties

IUPAC Name |

2-(1H-imidazol-2-ylsulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c8-3-4-9-5-6-1-2-7-5/h1-2,8H,3-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGUJPNWHZXHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol typically involves the reaction of 2-mercaptoethanol with 2-chloro-1H-imidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptoethanol attacks the chloro-substituted imidazole, resulting in the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol can undergo oxidation reactions, where the thioether group is oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Case Study: Antimicrobial Evaluation

A study conducted by Geesi et al. synthesized a related imidazole derivative and evaluated its antimicrobial efficacy. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating significant antibacterial activity. The study utilized a two-fold microdilution method to establish the MIC values, revealing that derivatives of imidazole can effectively inhibit bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

Imidazole derivatives are also recognized for their potential anticancer activities. Research indicates that these compounds can interact with cancer cell pathways, potentially leading to apoptosis (programmed cell death).

Case Study: Anticancer Activity

In a recent investigation, a series of imidazole derivatives were tested for their anticancer properties. The study reported that compounds similar to 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the inhibition of key signaling pathways associated with tumor growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

Drug Design and Development

The compound's structural characteristics make it a valuable candidate for drug development. Its ability to form hydrogen bonds and interact with biological macromolecules enhances its potential as a lead compound in pharmacology.

Computational Studies

Recent computational studies have employed molecular docking techniques to predict the binding affinity of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies suggest that modifications to the imidazole ring could enhance its bioactivity .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol vary in substituents on the imidazole ring, backbone modifications, and functional groups. These differences significantly influence solubility, crystal packing, and biological activity. Below is a systematic comparison based on the evidence provided:

Substituent Effects on Solubility and Crystal Packing

- 2-(1H-Imidazol-2-yl)-1H-perimidine: This compound and its dehydrogenated analog exhibit methanol insolubility. However, the dihydroperimidine derivative forms a solvate due to the imidazolyl NH group’s position, which facilitates intermolecular interactions absent in the dehydrogenated form .

- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol: The fluorophenyl substituent promotes O–H⋯N hydrogen bonding, forming chains along the crystallographic b-axis. This contrasts with non-fluorinated analogs, where weaker van der Waals interactions dominate .

- 1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol: The electron-withdrawing chlorine atoms enhance hydrophobicity, likely reducing aqueous solubility compared to the parent compound. No solvate formation is reported, suggesting weaker crystal lattice interactions .

Data Tables

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Biological Activity

Introduction

2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol, also known by its IUPAC name, is a sulfur-containing imidazole derivative that has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol can be represented as follows:

Key Structural Features

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiol Group : The presence of a sulfanyl group enhances reactivity and biological interactions.

- Alcohol Functional Group : Contributes to hydrogen bonding and solubility in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Antifungal Activity

The compound has also been evaluated for its antifungal activity against Candida species. In a comparative study, it showed superior efficacy compared to traditional antifungal agents like fluconazole.

Anticancer Properties

The anticancer potential of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol has been explored in vitro, with findings suggesting it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against human cancer cell lines (e.g., HeLa, MCF7), the compound exhibited a CC50 value greater than 128 µg/mL, indicating low cytotoxicity with potential therapeutic applications .

The biological activity of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : It may compromise the integrity of microbial cell membranes, leading to cell lysis.

- Interaction with Nucleic Acids : Potential binding to DNA or RNA, disrupting replication and transcription processes.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of imidazole-based compounds to enhance their biological activities. For instance, derivatives synthesized from 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol have shown improved antimicrobial properties through structural modifications .

Comparative Studies

Comparative studies with other imidazole derivatives reveal that modifications in the side chains can significantly alter the biological activity profiles. For example, certain substitutions have been shown to increase potency against specific pathogens while reducing cytotoxic effects on human cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol, and what reaction conditions are typically employed?

- Methodology : A general approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloroethanol with a thiol-containing imidazole derivative under reflux with a base (e.g., K₂CO₃) in aprotic solvents like dioxane. Purification often includes recrystallization from ethanol or aqueous washes .

- Key Considerations : Monitor reaction progress via TLC, and optimize yields by adjusting solvent polarity and reaction time.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol?

- NMR : The hydroxyl proton (OH) appears as a broad singlet near δ 5.0–5.5 ppm. Imidazole protons resonate as distinct singlets (δ 7.0–7.5 ppm). The CH₂-S group shows splitting patterns around δ 3.5–4.0 ppm .

- IR : Stretching vibrations for OH (~3200–3400 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) are critical markers. Compare with PubChem spectral data for validation .

Q. What are the key steps in determining the crystal structure of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol using X-ray diffraction?

- Procedure :

Grow single crystals via slow evaporation.

Collect diffraction data (e.g., using Mo-Kα radiation).

Solve the structure with SHELXS (direct methods) and refine using SHELXL .

Validate hydrogen bonding (e.g., O–H⋯N interactions) using OLEX2 for visualization .

Advanced Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Strategies :

- Purity Verification : Use HPLC or GC-MS to rule out impurities (>99% purity required) .

- Standardized Assays : Replicate assays under controlled conditions (e.g., fungal strain, pH, temperature) .

- Structure-Activity Comparison : Cross-reference with analogs (e.g., econazole derivatives) to isolate functional group contributions .

Q. What computational tools predict the reactivity and stability of 2-(1H-imidazol-2-ylsulfanyl)ethan-1-ol?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess bond dissociation energies (e.g., C-S stability) .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and degradation pathways .

Q. How does the sulfur atom’s position influence molecular packing in crystallographic studies?

- Analysis :

- The thioether (C-S) linkage introduces conformational flexibility, affecting crystal lattice symmetry.

- In related compounds, trans configurations (e.g., 2-({4-[(1H-imidazol-2-ylsulfanyl)methyl]-benzyl}sulfanyl)-1H-imidazole) promote intermolecular hydrogen bonds along specific axes (e.g., b-axis in ) .

| Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯N | 2.78 | 165 |

Notes

- Structural Validation : Always cross-check crystallographic data (e.g., SHELXL refinement) with computational models to resolve stereochemical ambiguities .

- Environmental Impact : Assess degradation pathways (e.g., hydrolysis of C-S bonds) using LC-MS to ensure compliance with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.